molecular formula C5H9NO2 B142295 (s)-(+)-5-Hydroxymethyl-2-pyrrolidinone CAS No. 17342-08-4

(s)-(+)-5-Hydroxymethyl-2-pyrrolidinone

Cat. No. B142295
CAS RN: 17342-08-4
M. Wt: 115.13 g/mol
InChI Key: HOBJEFOCIRXQKH-BYPYZUCNSA-N
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Description

(S)-(+)-5-Hydroxymethyl-2-pyrrolidinone is a chiral compound that can be synthesized from (S)-pyroglutamic acid. It is a derivative of pyrrolidine, which is a five-membered lactam structure. The compound's chirality and hydroxymethyl group make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone has been improved by using sodium borohydride as the reducing agent, which has enhanced the conversion and purification of the product. This method is simple, convenient, and suitable for industrialization . Additionally, chiral pyrrolidine derivatives have been synthesized starting from (S)-pyroglutamic acid, with absolute configuration determined by 1H-NMR spectra .

Molecular Structure Analysis

The molecular structure of related chiral pyrrolidine derivatives has been characterized through various spectroscopic methods such as IR, 1H NMR, 13C NMR, and HRMS, as well as single-crystal X-ray diffraction analysis. These analyses provide detailed information about the stereochemistry and conformation of the molecules .

Chemical Reactions Analysis

Chiral trans-4-hydroxy-5-substituted 2-pyrrolidinones have been synthesized through a highly diastereoselective intramolecular cascade process of α-chiral aldimines using Grignard reagents. The stereochemistry at the C-5 position is controlled by α-alkoxy substitution or coordination with the stereochemistry of the sulfinamide, depending on the type of Grignard reagent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone and its derivatives can be inferred from related compounds. For instance, the crystal structure of a related compound synthesized from 4-hydroxy-L-proline and L-proline was found to belong to the triclinic system, with specific cell parameters and space group, indicating the detailed geometric arrangement of the molecules . Moreover, the solid-state structure of another derivative, 4-pyridylmethyl 1H-pyrrole-2-carboxylate, forms a one-dimensional infinite ladder structure through intermolecular hydrogen bonds . These properties are crucial for understanding the behavior of these compounds in various chemical environments and their potential applications.

Scientific Research Applications

Improved Synthesis Techniques

  • A study by Shang Zhi-cai (2005) demonstrated an improved synthesis of (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone using sodium borohydride as the reducing agent, which is simple and convenient for industrialization (Shang, 2005).

Biological and Pharmaceutical Applications

  • V. Jeyachandran (2021) synthesized a new class of chiral pyrrolidinone with potential biological significance. These compounds are utilized in medicines such as doxapram, piracetam, and have applications in treating respiratory failure, Alzheimer’s, and other neurological disorders (Jeyachandran, 2021).
  • Georgiadis et al. (1991) developed an efficient method for synthesizing various 5-substituted 2-pyrrolidinone derivatives, starting from aldehydes or ketones, which are significant in various pharmaceutical contexts (Georgiadis, Haroutounian, & Apostolopoulos, 1991).

Catalytic and Chemical Applications

  • Xu et al. (2017) reported on the synthesis of pyrrolidinones from reductive amination of levulinic acid with primary amines. These pyrrolidinones have applications as surfactants, pharmaceutical intermediates, dispersants, and solvents (Xu, Yan, Jiang, Liu, & Zhang, 2017).

Analytical and Synthetic Utility

  • A study by M. B. Smith et al. (1994) introduced a new chiral reagent based on 2-pyrrolidinone for determining the enantiomeric composition of alcohols, illustrating the compound's utility in analytical chemistry (Smith, Dembofsky, & Son, 1994).

Antioxidant Activity

properties

IUPAC Name

(5S)-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJEFOCIRXQKH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349207
Record name L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-(+)-5-Hydroxymethyl-2-pyrrolidinone

CAS RN

17342-08-4
Record name (5S)-5-(Hydroxymethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17342-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Pyroglutaminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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